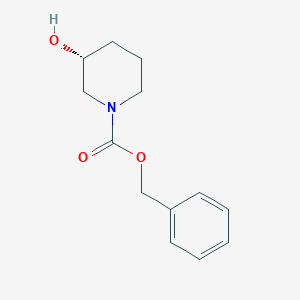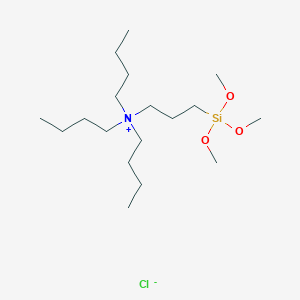
N,N-Dibutyl-N-(3-(trimethoxysilyl)propyl)butan-1-aminium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Dibutyl-N-(3-(trimethoxysilyl)propyl)butan-1-aminium chloride: is a chemical compound with the molecular formula C18H42ClNO3Si and a molecular weight of 384.1 g/mol.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Step 1: The synthesis begins with the reaction of with in the presence of a base such as . This reaction forms .
Step 2: The resulting amine is then reacted with hydrochloric acid to form N,N-dibutyl-N-(3-(trimethoxysilyl)propyl)butan-1-aminium chloride .
Industrial Production Methods: The industrial production of this compound typically involves the same synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product .
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the trimethoxysilyl group.
Hydrolysis: The trimethoxysilyl group can be hydrolyzed in the presence of water to form silanol groups.
Condensation Reactions: The silanol groups formed from hydrolysis can further undergo condensation reactions to form siloxane bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include such as or .
Hydrolysis: Typically carried out in the presence of or .
Condensation: Often facilitated by acidic or basic catalysts .
Major Products:
Substitution Reactions: Formation of substituted amines or alcohols.
Hydrolysis: Formation of silanol groups.
Condensation: Formation of siloxane bonds.
Applications De Recherche Scientifique
Chemistry:
Surface Modification: The compound is used for modifying surfaces to introduce silanol groups, which can further react to form siloxane bonds, enhancing surface properties.
Biology:
Biocompatible Coatings: It is used in the preparation of biocompatible coatings for medical devices and implants.
Medicine:
Drug Delivery Systems: The compound is explored for use in drug delivery systems due to its ability to form stable siloxane bonds.
Industry:
Adhesives and Sealants: It is used in the formulation of adhesives and sealants due to its strong bonding properties.
Catalysts: The compound is used as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of N,N-Dibutyl-N-(3-(trimethoxysilyl)propyl)butan-1-aminium chloride involves the hydrolysis of the trimethoxysilyl group to form silanol groups. These silanol groups can further undergo condensation reactions to form siloxane bonds. The formation of siloxane bonds is crucial for its applications in surface modification, biocompatible coatings, and adhesives .
Comparaison Avec Des Composés Similaires
- N-Trimethoxysilylpropyl-N,N,N-trimethylammonium chloride
- N,N-Didecyl-N-methyl-N-(3-trimethoxysilylpropyl)ammonium chloride
- (3-Chloropropyl)trimethoxysilane
Comparison:
- N-Trimethoxysilylpropyl-N,N,N-trimethylammonium chloride : Similar in structure but differs in the alkyl groups attached to the nitrogen atom. It is used in similar applications but may have different reactivity and properties due to the different alkyl groups .
- N,N-Didecyl-N-methyl-N-(3-trimethoxysilylpropyl)ammonium chloride : This compound has longer alkyl chains, which can affect its solubility and surface activity .
- (3-Chloropropyl)trimethoxysilane : Lacks the aminium group, making it less versatile in certain applications but still useful for surface modification .
Uniqueness: N,N-Dibutyl-N-(3-(trimethoxysilyl)propyl)butan-1-aminium chloride is unique due to its combination of the trimethoxysilyl group and the dibutylaminium group, providing a balance of reactivity and stability for various applications .
Propriétés
IUPAC Name |
tributyl(3-trimethoxysilylpropyl)azanium;chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H42NO3Si.ClH/c1-7-10-14-19(15-11-8-2,16-12-9-3)17-13-18-23(20-4,21-5)22-6;/h7-18H2,1-6H3;1H/q+1;/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZYSGILYXDPPNF-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+](CCCC)(CCCC)CCC[Si](OC)(OC)OC.[Cl-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H42ClNO3Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50566762 |
Source


|
| Record name | N,N-Dibutyl-N-[3-(trimethoxysilyl)propyl]butan-1-aminium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50566762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
143203-33-2 |
Source


|
| Record name | N,N-Dibutyl-N-[3-(trimethoxysilyl)propyl]butan-1-aminium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50566762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
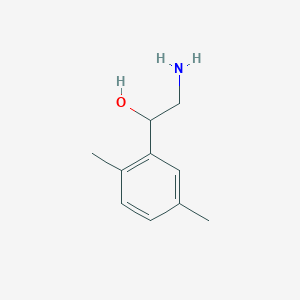
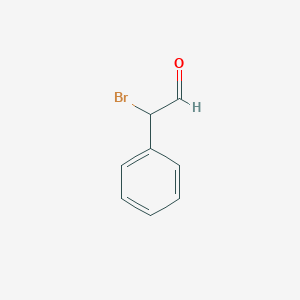
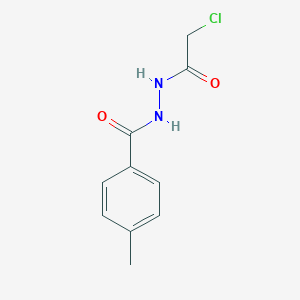
![1-Methyl-4-[2-(4-methylphenoxy)ethoxy]benzene](/img/structure/B169502.png)
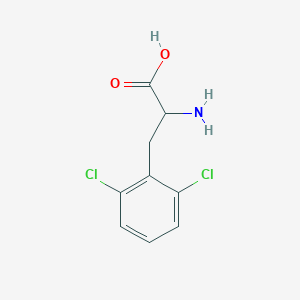
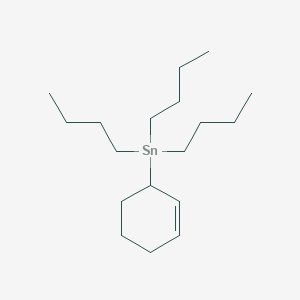
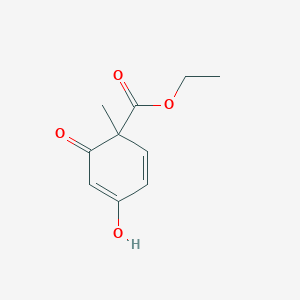
![2-(4-chlorophenyl)-4H-pyrazino[2,3-d][1,3]oxazin-4-one](/img/structure/B169512.png)
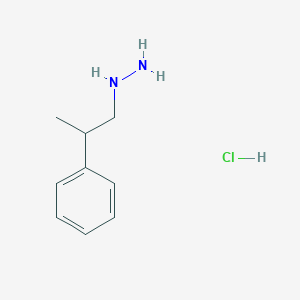
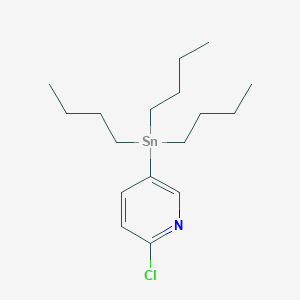
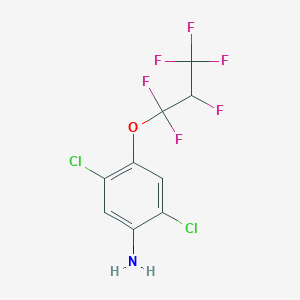
![1-Oxa-9-azaspiro[5.5]undecane, 9-(phenylmethyl)-](/img/structure/B169525.png)
![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2,2,2-trifluoroethanone](/img/structure/B169526.png)
